molecular formula C18H16N4O4S B12478602 2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B12478602
M. Wt: 384.4 g/mol
InChI Key: FTMBVXMVAHRXIC-UHFFFAOYSA-N
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Description

2-[(5-acetamido-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a pyrimidine ring, a naphthalene moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-acetamido-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetamido Group: This step involves the acylation of the pyrimidine ring using acetic anhydride or acetyl chloride.

    Attachment of the Naphthalene Moiety: This can be done through a nucleophilic substitution reaction, where the naphthalene derivative is introduced to the pyrimidine ring.

    Final Assembly: The final step involves the coupling of the sulfanyl group to the pyrimidine ring, often using thiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(5-acetamido-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Research: The compound can be used as a probe to study enzyme interactions and cellular pathways.

    Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(5-acetamido-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-acetamido-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(phenyl)acetamide
  • 2-[(5-acetamido-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(benzyl)acetamide

Uniqueness

The presence of the naphthalene moiety in 2-[(5-acetamido-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide distinguishes it from similar compounds. This structural feature may confer unique electronic properties and enhance its interaction with biological targets, making it a compound of significant interest in various research fields.

Properties

Molecular Formula

C18H16N4O4S

Molecular Weight

384.4 g/mol

IUPAC Name

2-[(5-acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C18H16N4O4S/c1-10(23)19-15-16(25)21-18(22-17(15)26)27-9-14(24)20-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,19,23)(H,20,24)(H2,21,22,25,26)

InChI Key

FTMBVXMVAHRXIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(NC1=O)SCC(=O)NC2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

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